N-benzyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N~1~-BENZYL-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-BENZYL-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N1-BENZYL-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE .
Chemical Reactions Analysis
Types of Reactions
N~1~-BENZYL-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl or ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N~1~-BENZYL-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N1-BENZYL-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-[(6-methoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide
- N-benzyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propionamide
- N-benzyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]butyramide
Uniqueness
N~1~-BENZYL-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ethoxy group, in particular, may enhance its solubility and reactivity compared to similar compounds .
Properties
Molecular Formula |
C18H18N2O2S2 |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-benzyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H18N2O2S2/c1-2-22-14-8-9-15-16(10-14)24-18(20-15)23-12-17(21)19-11-13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3,(H,19,21) |
InChI Key |
SEZIVXOOYNJNCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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